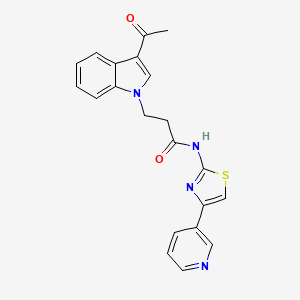

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Description

This compound is a synthetic organic molecule featuring an indole core linked to a thiazole ring substituted with a pyridin-3-yl group via a propanamide bridge. Its molecular formula is C19H17N4O2S, with a molecular weight of approximately 341.4 g/mol . The structural complexity arises from the integration of three pharmacologically relevant moieties:

- Indole: Known for modulating neurotransmitter pathways and anticancer activity.

- Thiazole: Imparts metabolic stability and enhances binding to biological targets.

- Pyridin-3-yl: Influences solubility and target selectivity.

Synthesis involves multi-step reactions, including condensation and coupling steps under controlled conditions .

Properties

Molecular Formula |

C21H18N4O2S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27) |

InChI Key |

CHVZWGCDYOPRHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of an indole derivative (such as 3-acetylindole) with a thiazole-containing amine (e.g., 4-(pyridin-3-yl)thiazol-2-amine). The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for further investigations.

Chemical Reactions Analysis

Reactivity: Compound A undergoes various chemical reactions:

Oxidation: The indole moiety can be oxidized to form an indole-2,3-dione.

Reduction: Reduction of the carbonyl group (acetyl) may yield a corresponding alcohol.

Substitution: The pyridine and thiazole rings are susceptible to substitution reactions.

Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group leads to an alcohol, while substitution reactions yield diverse derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The indole component is known for its ability to intercalate with DNA, potentially influencing gene expression and cellular processes, which is critical in cancer therapy.

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against a range of pathogens. The thiazole and pyridine components may enhance its interaction with bacterial enzymes, making it a candidate for antibiotic development .

- Antiviral Potential : Some studies have indicated that compounds with similar structures can act as inhibitors of viral enzymes, suggesting that 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide may also possess antiviral properties .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes, including the formation of the indole ring followed by the introduction of thiazole and pyridine moieties. Recent advancements in synthetic methodologies, such as continuous flow reactors, have been explored to enhance yield and purity while minimizing waste during production .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide revealed significant cytotoxic effects on human breast cancer cells (MCF7). The mechanism was attributed to apoptosis induction through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. It demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, modulating signaling pathways, or influencing enzymatic activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Key Observations:

Pyridine Positional Isomerism : The pyridin-3-yl group in the target compound enhances π-π stacking with aromatic residues in enzymes compared to pyridin-2-yl or pyridin-4-yl analogs .

Thiazole vs. Thiadiazole/Thioxothiazolidin : Thiazole provides superior electronic effects for hydrogen bonding, while thiadiazole derivatives prioritize hydrophobic interactions .

Mechanistic and Pharmacological Insights

- Anticancer Activity : The target compound’s dual indole-thiazole system may inhibit topoisomerase II or modulate Bcl-2 family proteins, as seen in structurally related molecules .

- Antimicrobial Action : Thiazole-pyridine hybrids disrupt bacterial cell wall synthesis, with pyridin-3-yl enhancing penetration in Gram-negative strains .

- Synergistic Effects : The propanamide linker allows conformational flexibility, enabling simultaneous interactions with multiple binding pockets .

Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure integrates an indole moiety with thiazole and pyridine components, contributing to its unique chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 390.5 g/mol. The compound's structural features are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O2S |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1219551-03-7 |

Biological Activity

Research indicates that 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide exhibits various biological activities, including:

1. Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For instance, in assays involving Jurkat cells (a model for T-cell leukemia), the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating strong antiproliferative activity .

2. Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

3. Anticonvulsant Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the anticonvulsant properties of this compound. It has been shown to reduce seizure activity in animal models, highlighting its potential application in treating epilepsy .

The exact mechanisms by which 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide exerts its biological effects are still under investigation. Current research suggests several possible pathways:

1. Interaction with Biological Macromolecules

The compound may interact with various biological macromolecules such as proteins and nucleic acids, affecting their function and leading to altered cellular responses .

2. Modulation of Signaling Pathways

Preliminary studies indicate that this compound might modulate key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the efficacy of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide against A431 epidermoid carcinoma cells revealed that the compound induced apoptosis through caspase activation pathways. The results demonstrated a dose-dependent increase in apoptotic cell populations when treated with the compound .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound was tested for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The findings indicated that it had comparable or superior activity to established antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide?

Answer:

The compound is typically synthesized via multi-step coupling reactions. A common approach involves:

- Step 1 : Preparation of the thiazole core (e.g., 4-(pyridin-3-yl)thiazol-2-amine) using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under reflux conditions .

- Step 2 : Functionalization of the indole moiety. The 3-acetylindole group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, as seen in analogous indole-thiazole hybrids .

- Step 3 : Amide bond formation between the thiazole-2-amine and the indole-propanoyl chloride using coupling agents like EDC/HOBt in anhydrous DMF .

Key challenges include optimizing reaction time and temperature to avoid acetyl group hydrolysis. Yields are typically moderate (60–70%), with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns. For example, the acetyl group on indole shows a singlet at δ 2.5–2.7 ppm, while the thiazole-proton appears as a singlet at δ 7.8–8.0 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (acetyl C=O) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) confirm the exact mass (e.g., calculated for C21H19N5O2S: 429.12) .

- Melting Point : Sharp melting points (e.g., 117–118°C) indicate purity .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer:

- Catalyst Screening : Substituting traditional bases (e.g., Cs2CO3) with milder alternatives (K3PO4) reduces side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF/water mixtures enhance coupling efficiency .

- Temperature Control : Lowering reaction temperatures during amide coupling (0–5°C) minimizes racemization and byproduct formation .

- Workflow Integration : In-line HPLC monitoring identifies unstable intermediates, enabling real-time adjustments (e.g., quenching acidic byproducts) .

Advanced: How are molecular docking studies utilized to predict biological targets and binding modes?

Answer:

- Target Selection : Prioritize receptors with structural homology to known thiazole/indole targets (e.g., kinases, GPCRs) .

- Docking Workflow :

- Protein Preparation : Retrieve crystal structures (PDB), remove water molecules, and add hydrogens using tools like AutoDockTools.

- Ligand Preparation : Generate 3D conformers of the compound and assign charges (e.g., Gasteiger-Marsili).

- Grid Setup : Define binding pockets around catalytic residues (e.g., ATP-binding sites for kinases).

- Scoring : Use hybrid scoring functions (e.g., Vina-XGB) to rank poses by binding energy (ΔG).

In a study on similar compounds, docking into formyl-peptide receptors (FPR2) revealed hydrogen bonding between the acetylindole and Arg84/Arg205, with π-π stacking between pyridinyl-thiazole and Phe257 .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Meta-Analysis : Compare assay conditions across studies. For example, discrepancies in IC50 values may arise from varying ATP concentrations (1–10 µM) in kinase assays .

- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates enantiomers, as seen in FPR2 agonist studies where (R)- and (S)-enantiomers showed 10-fold differences in potency .

- Orthogonal Assays : Validate receptor binding via SPR (surface plasmon resonance) alongside functional assays (cAMP accumulation) to distinguish allosteric vs. orthosteric effects .

Advanced: What challenges arise in determining the crystal structure of this compound?

Answer:

- Crystallization : The compound’s flexibility (amide bond rotation, acetyl group conformation) hinders crystal lattice formation. Co-crystallization with PEG 4000 or seeding with analogous structures improves crystal quality .

- Data Collection : Weak diffraction (e.g., >1.5 Å resolution) due to small crystal size is addressed via synchrotron radiation .

- Hydrogen Bonding : Intramolecular H-bonds (e.g., indole NH⋯O=C) stabilize specific conformations, but disorder in the pyridinyl-thiazole moiety complicates electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.